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Compound of Interest

Compound Name: 3-Bromo-1-indanone

Cat. No.: B152551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Bromo-1-indanone, a key

intermediate in pharmaceutical synthesis. The document details its preparation, application in

the synthesis of pharmacologically relevant scaffolds, and relevant safety protocols. The

indanone core is a privileged structure in medicinal chemistry, found in agents targeting

neurodegenerative diseases, inflammation, and viral infections.[1][2] 3-Bromo-1-indanone,

with its reactive electrophilic bromine and carbonyl group, serves as a versatile building block

for creating diverse molecular libraries for drug discovery.[3]

Physicochemical Properties
3-Bromo-1-indanone is a bicyclic aromatic ketone. Its key properties are summarized below.
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Property Value Reference

CAS Number 40774-41-2 [4]

Molecular Formula C₉H₇BrO [4]

Molecular Weight 211.06 g/mol [4]

Appearance
Not specified, typically off-

white to yellow solid
[5]

Storage
2-8°C, Refrigerated, in closed

vessels
[5]

Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1-indanone
(Representative Protocol)
This protocol describes the acid-catalyzed α-bromination of 1-indanone. The reaction proceeds

via an enol intermediate, with the bromine adding to the α-carbon (position 3).[6] Controlling the

reaction conditions is crucial to favor mono-bromination and prevent competing reactions.

Reaction Scheme:

Caption: Synthesis of 3-Bromo-1-indanone via α-bromination.

Materials:

1-Indanone

Molecular Bromine (Br₂)

Glacial Acetic Acid

48% Hydrobromic Acid (HBr) (catalytic amount)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

dissolve 1-indanone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of indanone).

Catalyst Addition: Add a catalytic amount of 48% HBr (e.g., 1-2 drops).

Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 eq) in

glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. Maintain the

temperature below 10°C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Carefully pour the reaction mixture into a beaker containing ice water.

Work-up: Transfer the aqueous mixture to a separatory funnel. Add ethyl acetate to extract

the product.

Washing: Wash the organic layer sequentially with:

Saturated sodium thiosulfate solution (to quench excess bromine).

Saturated sodium bicarbonate solution (to neutralize acids).

Water.

Brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude 3-Bromo-1-indanone by recrystallization (e.g., from

ethanol/water) or silica gel column chromatography.

Parameter Condition

Stoichiometry 1-Indanone (1.0 eq), Br₂ (1.05 eq)

Solvent Glacial Acetic Acid

Catalyst HBr (catalytic)

Temperature 0-10°C (addition), Room Temperature (reaction)

Time 2-4 hours

Protocol 2: Application in N-Alkylation for Scaffold
Synthesis (Representative Protocol)
3-Bromo-1-indanone is an excellent electrophile for Sₙ2 reactions. This representative

protocol details its use in the N-alkylation of a secondary amine (e.g., piperidine derivative) to

generate novel scaffolds for screening, such as for Dopamine D2 receptor antagonists.[7]

Workflow:
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Caption: General workflow from starting material to screening.

Materials:

3-Bromo-1-indanone

Secondary amine (e.g., 4-phenylpiperidine)
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Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous Dimethylformamide (DMF) or Acetonitrile

Ethyl acetate

Water, Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the

secondary amine (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.1-0.5 M

concentration with respect to the amine).

Addition of Electrophile: Add a solution of 3-Bromo-1-indanone (1.1 eq) in a small amount

of DMF dropwise to the stirred suspension at room temperature.

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours, or until TLC analysis

indicates consumption of the starting material.

Work-up: Cool the reaction to room temperature and pour it into water.

Extraction: Extract the aqueous mixture three times with ethyl acetate.

Washing: Combine the organic layers and wash with water (3x) and then with brine to

remove residual DMF.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography to isolate the N-

alkylated indanone derivative.
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Application in Dopamine D2 Receptor Antagonist
Development
The indanone scaffold is a key component in compounds designed to interact with central

nervous system targets.[1] Derivatives synthesized from 3-Bromo-1-indanone are valuable

candidates for screening as Dopamine D2 receptor (D2R) antagonists, which are a cornerstone

for treating psychosis and other neurological disorders.[8] D2R antagonists block the action of

dopamine at post-synaptic receptors.

Dopamine D2 Receptor Signaling Pathway:

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o

subunit. Its activation triggers multiple downstream effects which are blocked by antagonists.
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Caption: Simplified Dopamine D2 receptor signaling pathway.
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Safety and Handling
3-Bromo-1-indanone is a hazardous chemical and must be handled with appropriate

precautions.
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Hazard Category Description & Precautions Reference

Acute Toxicity
Harmful if swallowed, in

contact with skin, or if inhaled.
[5]

Irritation
Causes skin and serious eye

irritation.

Handling

Handle only in a chemical

fume hood. Avoid dust

formation. Avoid contact with

skin, eyes, and clothing. Wash

hands thoroughly after

handling.

[5]

Personal Protective Equipment

(PPE)

Wear chemical-resistant

gloves, safety goggles with

side-shields, and appropriate

laboratory clothing.

[5]

Storage

Store in a cool, dry, well-

ventilated area. Keep

container tightly closed. Store

refrigerated (2-8°C).

[5]

Incompatibilities Strong oxidizing agents. [5]

First Aid (Skin Contact)

Immediately wash skin with

plenty of soap and water. Seek

medical attention if irritation

persists.

[5]

First Aid (Eye Contact)

Rinse cautiously with water for

several minutes. Remove

contact lenses if present and

easy to do. Continue rinsing

and seek medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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